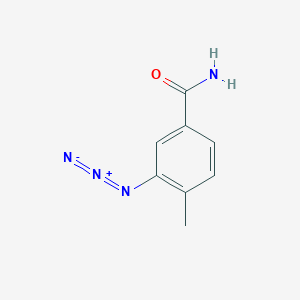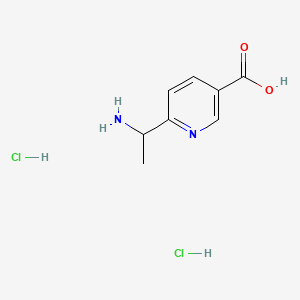
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Applications De Recherche Scientifique
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carboxylic acid:
6-(1-Aminoethyl)pyridine: Lacks the carboxylic acid group but has similar reactivity due to the presence of the aminoethyl group.
Pyridine-3-carboxamide: Another derivative of pyridine-3-carboxylic acid, used in various biochemical applications.
Uniqueness
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12Cl2N2O2 |
|---|---|
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
6-(1-aminoethyl)pyridine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-5(9)7-3-2-6(4-10-7)8(11)12;;/h2-5H,9H2,1H3,(H,11,12);2*1H |
Clé InChI |
FEOCFIVXDOLOTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(C=C1)C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
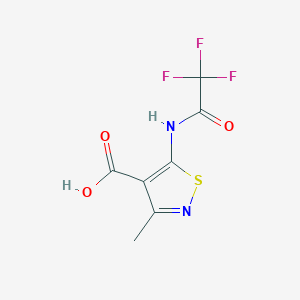
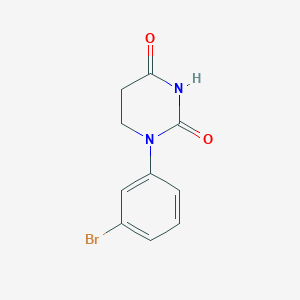
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
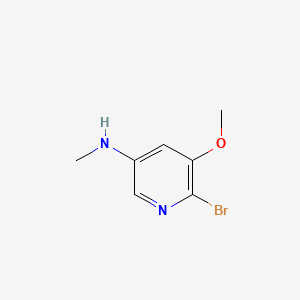


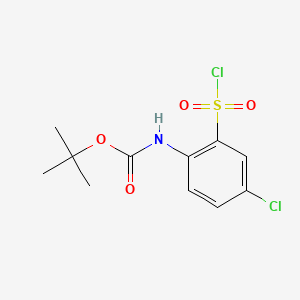

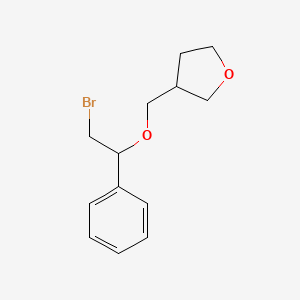
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)
